Potassium Pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

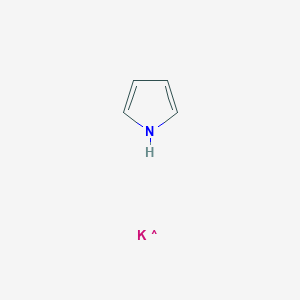

Potassium pyrrole (C₄H₄NK), also known as potassium pyrrolide, is the deprotonated salt of pyrrole (C₄H₅N), a five-membered aromatic heterocycle containing one nitrogen atom. The compound is synthesized by reacting pyrrole with a strong base like potassium hydroxide (KOH), replacing the N–H hydrogen with a potassium ion. This substitution enhances its nucleophilicity, making it a key intermediate in organic synthesis for alkylation, arylation, and polymerization reactions .

Pyrrole itself is weakly acidic (pKa ~17.5) and weakly basic (conjugate acid pKa = -3.8), but its potassium salt exhibits strong basicity and reactivity due to the delocalized electron system stabilized by aromaticity (resonance energy ~105 kJ/mol) .

Applications De Recherche Scientifique

Medicinal Chemistry

Potassium pyrrole and its derivatives are recognized for their diverse biological activities, including:

- Anticancer Activity : Pyrrole-based compounds have shown potential as anticancer agents. For instance, certain derivatives have been synthesized to inhibit specific enzymes associated with cancer cell proliferation. A study highlighted the development of novel pyrrole derivatives that act as selective inhibitors of MAO-B (Monoamine oxidase B), which is implicated in neurodegenerative diseases and cancer .

- Antimicrobial Properties : Research indicates that pyrrole derivatives exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .

- Gastric Antisecretory Agents : Novel pyrrole derivatives have been synthesized to discover more potent gastric antisecretory agents than existing proton pump inhibitors. Some compounds demonstrated selective inhibition of H(+), K(+)-ATPase, crucial for gastric acid secretion .

Environmental Applications

This compound has been investigated for its role in environmental chemistry:

- Adsorption Studies : Research on zeolite-supported potassium has shown that potassium ions can interact with aromatic compounds like pyrrole. This interaction affects the adsorption properties of zeolites, which can be utilized in environmental remediation processes to remove pollutants from water .

Material Science

In material science, this compound is being explored for its potential applications:

- Conductive Polymers : Pyrrole derivatives are used in the synthesis of conductive polymers. The incorporation of potassium into these polymers enhances their electrical conductivity, making them suitable for applications in organic electronics and sensors.

Case Study 1: Anticancer Activity of Pyrrole Derivatives

A series of novel pyrrole derivatives were synthesized and evaluated for their anticancer properties. The study found that certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent activity .

| Compound | IC50 (nM) | Target |

|---|---|---|

| VH0 | 665 | MAO-B |

| VH1 | 700 | AChE |

Case Study 2: Adsorption Properties

A study on zeolite NaY loaded with potassium showed altered adsorption characteristics for pyrrole. The presence of potassium ions created additional adsorption sites while reducing overall surface area available for pyrrole interaction .

| Sample | Adsorption Capacity (mmol/m²) | Surface Area (m²/g) |

|---|---|---|

| NaY | 0.02 | 300 |

| K/NaY | 0.015 | 250 |

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing potassium pyrrole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrrole with chloroacetic acid under basic conditions (e.g., potassium carbonate) yields 2-(1H-pyrrol-2-yl)acetic acid. The reaction requires precise control of stoichiometry, temperature (room temperature to 50°C), and solvent selection (water/ethanol) to optimize yield (47–65%) and minimize byproducts . Another approach involves treating trichloroethylene-derived intermediates with this compound, achieving moderate yields (47%) under reduced-pressure sublimation . Variations in base strength, solvent polarity, and reaction time significantly impact product purity.

Q. How can NMR spectroscopy and MALDI-TOF mass spectrometry be utilized to characterize the structural properties of this compound-based polymers?

- Methodological Answer : ¹H-NMR is critical for analyzing coupling patterns in pyrrole polymers, distinguishing α- and β-position linkages on the pyrrole ring. MALDI-TOF MS provides molecular weight distribution data and identifies end-group structures (e.g., H,H-terminated chains). For example, poly(pyrrole)s synthesized via oxidative coupling show distinct isotope patterns in MALDI-TOF, confirming backbone substitution and polymerization efficiency . These techniques require calibration with deuterated solvents and matrix-assisted laser desorption parameters tailored to pyrrole’s photochemical stability.

Advanced Research Questions

Q. What quantum mechanical phenomena influence the molecular behavior of pyrrole derivatives on metal surfaces, and how do these effects challenge classical analytical models?

- Methodological Answer : Quantum tunneling and non-classical energy landscapes govern pyrrole’s motion on metal surfaces, as observed in scanning probe microscopy studies. For instance, pyrrole’s internal vibrational modes (e.g., ring puckering) exhibit quantum coherence, altering adsorption kinetics and thermodynamic stability. Researchers must integrate density functional theory (DFT) simulations with ultrahigh-vacuum experimental setups to reconcile deviations from classical diffusion models .

Q. What statistical approaches are recommended for resolving discrepancies in pyrrole adduct quantification across different tissue types in toxicological studies?

- Methodological Answer : Linear regression and ANOVA are essential for analyzing tissue-specific variations in pyrrole adduct levels (e.g., 2,5-dimethylpyrrole in liver vs. kidney tissues). Normalizing data to tissue mass (nmol/g) and controlling for exposure duration (PICOT framework: Population=rat models, Intervention=hexane exposure, Time=variable hours) improves comparability. Statistical software (e.g., SPSS) should validate assumptions of homogeneity and normality, with post hoc tests (e.g., Tukey’s HSD) identifying significant differences (p < 0.05) .

Q. How can electrochemical parameters be optimized during the polymerization of pyrrole with potassium-based dopants to achieve desired conductive polymer properties?

- Methodological Answer : Key parameters include dopant concentration (e.g., 0.1 M potassium ferrocyanide), applied voltage (0.8 V), and polymerization time (20–50 s). For example, PPy/FCN films synthesized at 0.8 V for 20 s exhibit higher conductivity due to uniform dopant integration. Cyclic voltammetry and impedance spectroscopy should validate redox activity, while SEM/EDS confirms dopant distribution. Refer to the table below for optimized conditions :

| Dopant | Voltage (V) | Time (s) | Conductivity (S/cm) |

|---|---|---|---|

| Potassium ferrocyanide | 0.8 | 20 | 12.3 ± 1.2 |

| Potassium hexacyanoferrate | 0.8 | 25 | 9.8 ± 0.9 |

Q. Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to address conflicting reports on pyrrole’s electrophilic substitution regioselectivity?

- Methodological Answer : Discrepancies in bromination or acylation outcomes (α- vs. β-position dominance) often stem from solvent polarity or catalyst choice. Controlled studies should isolate variables:

- Use deuterated solvents (e.g., D₂O vs. DMF) to probe solvent effects.

- Compare Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) under identical temperatures.

- Validate results with kinetic isotope effect (KIE) measurements and computational modeling (e.g., Gaussian software) .

Q. What protocols ensure reproducibility in synthesizing amino-type hydrogen-bonding pyrrole systems for excited-state intramolecular proton transfer (ESIPT) studies?

- Methodological Answer : Standardize π-conjugation length (e.g., indole-pyrrole systems with ethoxycarbonyl substituents) and solvent degassing to prevent oxidative quenching. Time-resolved fluorescence spectroscopy (nanosecond resolution) and TD-DFT calculations correlate H-bond strength (N–H⋯O/N) with ESIPT efficiency. Batch-to-batch consistency requires strict inert atmosphere control (Ar/N₂ gloveboxes) .

Q. Ethical & Reporting Standards

Q. How can researchers maintain data integrity when reporting pyrrole-based polymer conductivity measurements?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Disclose instrument calibration details (e.g., four-point probe settings).

- Archive raw datasets (current density vs. voltage curves) in repositories like Zenodo.

- Use plagiarism-checking software for manuscript submissions to avoid inadvertent duplication .

Comparaison Avec Des Composés Similaires

Comparison with Other Metal Pyrrolides

Sodium Pyrrolide (C₄H₄NNa)

- Basicity and Stability : Sodium pyrrolide is less thermally stable than its potassium counterpart due to the smaller ionic radius of Na⁺, which provides weaker electrostatic stabilization.

- Reactivity : Both salts undergo N-alkylation with alkyl halides, but potassium pyrrolide reacts faster in polar aprotic solvents due to better solubility .

- Applications : Sodium pyrrolide is more commonly used in low-temperature reactions, while potassium pyrrolide is preferred for high-yield syntheses requiring vigorous conditions .

Table 1: Properties of Metal Pyrrolides

| Property | Potassium Pyrrolide | Sodium Pyrrolide |

|---|---|---|

| Molecular Weight (g/mol) | 109.18 | 95.08 |

| Basicity (pKb) | ~-2 (estimated) | ~-1.5 |

| Thermal Stability | High | Moderate |

| Solubility in THF | High | Moderate |

Comparison with Potassium Salts of Other Heterocycles

Potassium Furanide (C₄H₃OK)

- Aromaticity : Furan has lower resonance energy (~67 kJ/mol) compared to pyrrole, making its potassium salt less stable and more reactive toward electrophiles.

- Basicity : Potassium furanide is a weaker base than potassium pyrrolide due to oxygen’s higher electronegativity, which reduces electron donation to the ring .

- Reactivity : Furanide salts are more prone to oxidation, limiting their use in air-sensitive reactions .

Potassium Thiophenide (C₄H₃SK)

- Electronic Effects : Sulfur’s polarizability enhances the stability of thiophenide salts, but their nucleophilicity is lower than pyrrolides due to weaker π-electron delocalization.

- Applications : Thiophenides are preferred in materials science for conductive polymers, whereas pyrrolides excel in pharmaceutical intermediates .

Table 2: Heterocyclic Potassium Salts

| Compound | Resonance Energy (kJ/mol) | Basicity (pKb) | Common Applications |

|---|---|---|---|

| Potassium Pyrrolide | 105 | ~-2 | Drug synthesis, polymers |

| Potassium Furanide | 67 | ~0.5 | Solvents, fragrances |

| Potassium Thiophenide | 121 | ~-1 | Conductive materials |

Comparison with Structurally Similar Heterocycles

Potassium Imidazole (C₃H₃N₂K)

- Basicity : Imidazole is significantly more basic (pKa ~7.0) than pyrrole, so its potassium salt is less reactive in deprotonation reactions.

- Ring Stability : The dual nitrogen atoms in imidazole enhance aromaticity but reduce electrophilic substitution rates compared to pyrrolides .

Potassium Pyrazolide (C₃H₃N₂K)

- Electronic Effects: Pyrazole’s conjugated system allows for stronger hydrogen bonding, making its potassium salt less soluble in nonpolar solvents than pyrrolides .

- Biological Relevance : Pyrazole derivatives are prominent in agrochemicals, whereas pyrrolides are pivotal in anticholesterol drugs like atorvastatin .

Table 3: Structural and Functional Comparisons

| Compound | Ring Heteroatoms | Basicity (pKb) | Key Applications |

|---|---|---|---|

| Potassium Pyrrolide | 1 N | ~-2 | Pharmaceuticals, catalysis |

| Potassium Imidazole | 2 N | ~3 | Biocatalysis, ionic liquids |

| Potassium Pyrazolide | 2 N | ~1 | Agrochemicals, dyes |

Key Research Findings

- Reactivity in Alkylation : Potassium pyrrolide undergoes N-alkylation 50% faster than sodium pyrrolide under identical conditions, attributed to potassium’s superior ion-pair dissociation .

- Thermal Degradation : Pyrrolides decompose at 200–250°C, whereas thiophenides are stable up to 300°C, reflecting sulfur’s stabilizing effect .

- Toxicity : Potassium pyrrolide is highly reactive with moisture, releasing flammable pyrrole and requiring inert handling, unlike less hygroscopic imidazole salts .

Propriétés

Formule moléculaire |

C4H5KN |

|---|---|

Poids moléculaire |

106.19 g/mol |

InChI |

InChI=1S/C4H5N.K/c1-2-4-5-3-1;/h1-5H; |

Clé InChI |

WVQCDOLBWQGTMX-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC=C1.[K] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.